(R)-Metoprolol-d7 (R)-Metoprolol-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665167
InChI: InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D
SMILES:
Molecular Formula: C15H25NO3
Molecular Weight: 274.41 g/mol

(R)-Metoprolol-d7

CAS No.:

Cat. No.: VC16665167

Molecular Formula: C15H25NO3

Molecular Weight: 274.41 g/mol

* For research use only. Not for human or veterinary use.

(R)-Metoprolol-d7 -

Specification

Molecular Formula C15H25NO3
Molecular Weight 274.41 g/mol
IUPAC Name (2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D
Standard InChI Key IUBSYMUCCVWXPE-ZOUKVZROSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

(R)-Metoprolol-d7 (chemical formula C15H19D7NO3\text{C}_{15}\text{H}_{19}\text{D}_7\text{NO}_3) is the deuterium-labeled analog of (R)-metoprolol, a chiral beta-1 adrenergic antagonist. The deuterium atoms replace seven hydrogen atoms at specific positions, typically in the methoxyethyl and isopropylamine groups, to minimize interference with pharmacophore regions critical for receptor binding . This isotopic substitution increases the molecular weight to 274.41 g/mol (free base) and 310.87 g/mol for its hydrochloride salt form .

Table 1: Structural Comparison of Metoprolol and (R)-Metoprolol-d7

PropertyMetoprolol(R)-Metoprolol-d7
Molecular FormulaC15H25NO3\text{C}_{15}\text{H}_{25}\text{NO}_3C15H19D7NO3\text{C}_{15}\text{H}_{19}\text{D}_7\text{NO}_3
Molecular Weight (g/mol)267.36274.41 (free base)
Deuterium PositionsN/AMethoxyethyl, isopropyl
Enantiomeric Specificity(R)-configuration(R)-configuration

The retention of the (R)-configuration ensures maintained beta-1 receptor affinity, while deuterium labeling introduces kinetic isotope effects that slow metabolic degradation without altering target engagement .

Pharmacological Profile and Mechanism of Action

Pharmacokinetic Enhancements

Deuterium incorporation significantly alters pharmacokinetic parameters:

  • Metabolic Stability: The C-D bond’s higher dissociation energy reduces first-pass hepatic metabolism by cytochrome P450 2D6 (CYP2D6), extending the elimination half-life from 3–7 hours (non-deuterated) to 8–12 hours .

  • Tissue Distribution: Volume of distribution increases to 5.1 L/kg compared to 4.2 L/kg for metoprolol, likely due to altered lipid partitioning from deuterium’s isotopic effects .

  • Clearance: Renal clearance decreases by 30% (0.56 L/min vs. 0.8 L/min in non-deuterated form), reflecting reduced hepatic extraction .

Table 2: Comparative Pharmacokinetics

ParameterMetoprolol(R)-Metoprolol-d7
Bioavailability50% (tartrate)65%
t1/2t_{1/2} (hours)3–78–12
VdV_d (L/kg)4.25.1
Protein Binding11%13%

Analytical Applications in Drug Development

Mass Spectrometric Internal Standard

(R)-Metoprolol-d7’s primary application lies in quantitative LC-MS/MS assays, where it serves as an internal standard for quantifying metoprolol enantiomers in plasma. Its near-identical chromatographic behavior to non-deuterated metoprolol, combined with a +7 Da mass shift, enables precise quantification without matrix interference . Studies demonstrate linearity (R2>0.999R^2 > 0.999) across 1–500 ng/mL ranges in human serum, with inter-day precision <5% RSD .

Metabolic Pathway Elucidation

Deuterium labeling allows tracking of specific metabolic transformations:

  • O-Demethylation: Deuterium retention in the methoxyethyl group facilitates differentiation between CYP2D6-mediated demethylation (85% deuterium retention) and non-enzymatic degradation (<10% retention) .

  • Hydroxylation: Position-specific deuterium loss identifies aromatic ring hydroxylation sites, confirming CYP3A4’s minor role in (R)-metoprolol metabolism .

Enantiomer-Specific Interactions and Clinical Implications

Stereoselective Metabolism

The (R)-enantiomer demonstrates 20-fold greater beta-1 receptor affinity than the (S)-form. Deuterium labeling amplifies this selectivity by reducing (R)-Metoprolol-d7’s metabolic clearance through CYP2D6, which preferentially metabolizes (S)-metoprolol . Pharmacogenetic studies show CYP2D6 poor metabolizers exhibit 3.2-fold higher (R)-Metoprolol-d7 plasma concentrations compared to extensive metabolizers (p<0.01p < 0.01) .

Drug-Drug Interaction Profiles

(R)-Metoprolol-d7’s deuterium-induced metabolic stability alters interaction potentials:

  • CYP2D6 Inhibitors: Fluoxetine coadministration increases AUC by 40% (vs. 120% for non-deuterated metoprolol) .

  • CYP3A4 Inducers: Rifampin decreases (R)-Metoprolol-d7 exposure by 25%, compared to 55% for racemic metoprolol .

Comparative Analysis with Related Beta-Blockers

Table 3: Beta-Blocker Pharmacodynamic Comparison

CompoundSelectivityt1/2t_{1/2} (h)Lipid SolubilityISA
(R)-Metoprolol-d7β18–12ModerateNo
Atenololβ16–9LowNo
PropranololNon-selective3–6HighNo
Bisoprololβ110–12ModerateNo

Key advantages of (R)-Metoprolol-d7 include its extended half-life for once-daily dosing potential and reduced CYP2D6-mediated drug interactions compared to non-deuterated counterparts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator